N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide

Description

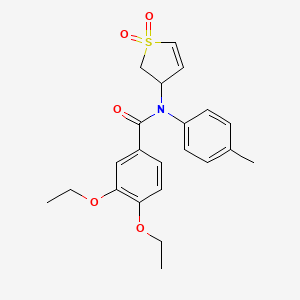

This compound features a benzamide core substituted with 3,4-diethoxy groups, an N-bound 4-methylphenyl group, and a 1,1-dioxo-2,3-dihydrothiophene ring. Structural characterization would involve techniques such as ¹H/¹³C-NMR, IR (e.g., C=O stretch ~1680 cm⁻¹, S=O stretches ~1150–1300 cm⁻¹), and mass spectrometry .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(24)23(18-9-6-16(3)7-10-18)19-12-13-29(25,26)15-19/h6-14,19H,4-5,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVAGJSACXHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes sulfonation to introduce the dioxo group. The benzamide moiety is then attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC. The ethoxy groups are introduced via etherification reactions, using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

Reduction: The dioxo group can be reduced to a hydroxyl group under mild conditions.

Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated thiophene compounds.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The dioxo group and ethoxy substituents play a crucial role in its binding affinity and specificity. Pathways involved may include oxidative stress response, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

- Example: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Key Differences: Diflufenican incorporates a pyridinecarboxamide backbone with trifluoromethyl and phenoxy substituents, contrasting with the target compound’s diethoxy and sulfone groups. Impact: The trifluoromethyl group in diflufenican increases metabolic stability, while the target’s diethoxy groups may enhance membrane permeability. Both compounds likely exhibit distinct binding affinities due to divergent substituent electronic profiles .

- Example: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Key Differences: Etobenzanid features ethoxymethoxy and dichlorophenyl substituents, differing from the target’s diethoxy and methylphenyl groups. Impact: The ethoxymethoxy group in etobenzanid may confer higher hydrolytic lability compared to the target’s stable diethoxy substituents.

Heterocyclic Analogues

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Key Differences : These triazole derivatives replace the benzamide core with a 1,2,4-triazole ring and incorporate sulfonylphenyl groups.

- Impact : The absence of a benzamide C=O group in triazoles alters hydrogen-bonding capacity. IR data confirm thione tautomers (C=S stretch ~1250 cm⁻¹), contrasting with the target’s benzamide C=O .

- Example: (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) () Key Differences: This thiazolidinone derivative includes a dioxin-substituted thiazole ring, differing from the target’s dihydrothiophene sulfone. Impact: The thiazolidinone’s sulfur atoms and conjugated system may enhance π-π stacking, while the target’s sulfone group increases polarity. Synthetic challenges are evident, as compound 9m was obtained in only 7% yield .

Physicochemical and Spectroscopic Properties

Pharmacological and Industrial Relevance

- The sulfone group may mimic sulfonamide pharmacophores, common in enzyme inhibitors.

- Triazole Derivatives : highlights antimicrobial and antifungal activities for similar triazoles, driven by thione tautomerism and sulfonyl groups .

- Patent Compounds () : Chromen-pyrazolo pyrimidin derivatives with fluorophenyl groups (e.g., Example 53) exhibit kinase inhibition, suggesting the target’s diethoxy groups could be optimized for similar targets .

Biological Activity

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide is a complex organic compound characterized by its unique structural features that include a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in this article.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.52 g/mol. The presence of a dioxo thiophene moiety enhances its reactivity and potential interactions within biological systems. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. The presence of the dioxo group is hypothesized to contribute to this biological activity by enhancing electron affinity and facilitating interactions with microbial cell membranes.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives. For example, compounds containing thiophene rings have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, similar compounds have been identified as inhibitors of HCV NS5B polymerase, showcasing their potential in antiviral therapies . The inhibition of such enzymes can disrupt viral replication and provide therapeutic benefits.

Comparative Analysis of Related Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-phenyacetamide | Structure | Contains thiophene and phenyl groups | Exhibits antimicrobial properties |

| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | - | Includes thiazole and methyl substituents | Potential anticancer activity |

| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | - | Features chlorinated phenyl and sulfonamide | Investigated for anti-inflammatory effects |

Case Study 1: Antimicrobial Efficacy

In a study conducted on various thiophene derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of thiophene-based compounds on human breast cancer cells. Results indicated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways . The study concluded that modifications in the thiophene structure could enhance anticancer potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.